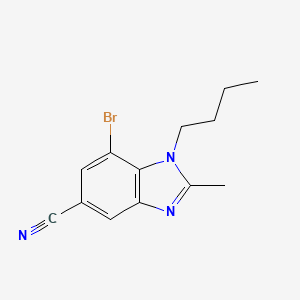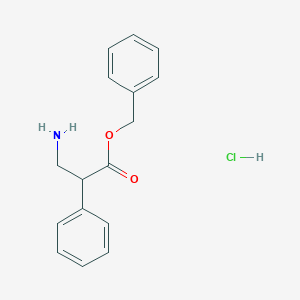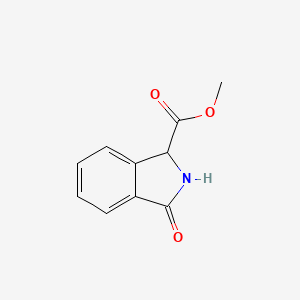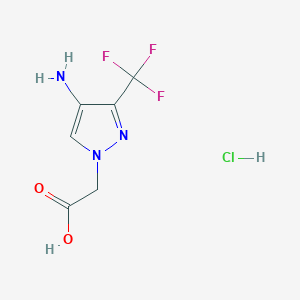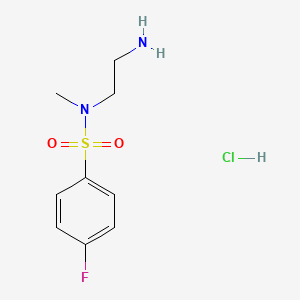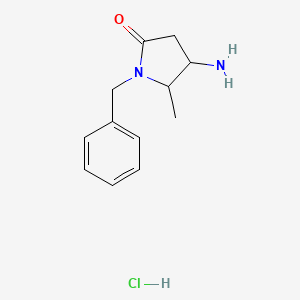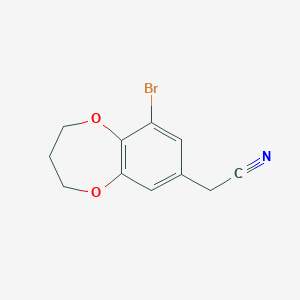![molecular formula C10H14N4O B1528323 1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1798751-08-2](/img/structure/B1528323.png)
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Ruthenium Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have significant potential in various fields such as catalysis, organic synthesis, and medicinal chemistry due to their unique properties .
Antimalarial Activity
It is used in the development of dihydroorotate dehydrogenase inhibitors. These inhibitors have shown promising results in treating malaria, which is a critical area of research given the disease’s impact on global health .
Vilsmeier Reaction
The compound is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is important for the formation of various organic compounds that have applications in pharmaceuticals and materials science .
Pharmacological Research
Researchers have investigated the pharmacological activity caused by binding to HIV TAR RNA with this compound. Understanding this interaction can lead to new treatments for HIV/AIDS .
Therapeutic Targets for Metabolic Disorders
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for its role in interacting with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Pharmaceutical Testing
This compound is also used as a reference standard in pharmaceutical testing to ensure accurate results. High-quality reference standards are crucial for the development and quality control of pharmaceutical products .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-9(8(3)15)7(2)14-10(13(6)4)11-5-12-14/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQXONMXSBOGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(N(C2=NC=NN12)C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



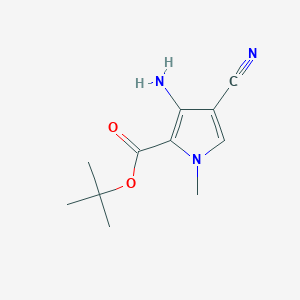
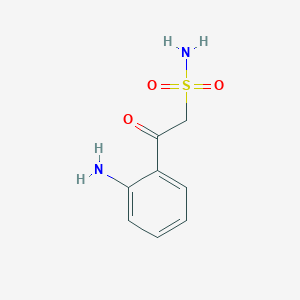
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)
